Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Vesicular Acetylcholine Transporter Cholinergic Neuropharmacology Spirovesamicol SAR

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 148835-99-8, C₁₈H₂₅NO₂, MW 287.40) is a Boc-protected spirocyclic intermediate belonging to the spiro[indene-1,4'-piperidine] scaffold class, characterized by a rigid three-dimensional architecture wherein a 2,3-dihydroindene (indane) ring and an N-Boc-piperidine ring are fused at a single quaternary spiro carbon. This scaffold is a privileged pharmacophore in medicinal chemistry, having yielded potent and selective ligands for the vesicular acetylcholine transporter (VAChT), somatostatin receptor subtype 2 (sst2), glycine transporter type 1 (GlyT1), CCR5 chemokine receptor, and sigma-1 receptor.

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 148835-99-8
Cat. No. B598958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS148835-99-8
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1
InChIInChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3
InChIKeyQZSCYZYRQRKKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of Tert-Butyl 2,3-Dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 148835-99-8): A Boc-Protected Spirocyclic Intermediate for GPCR and Sigma Receptor Drug Discovery


Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 148835-99-8, C₁₈H₂₅NO₂, MW 287.40) is a Boc-protected spirocyclic intermediate belonging to the spiro[indene-1,4'-piperidine] scaffold class, characterized by a rigid three-dimensional architecture wherein a 2,3-dihydroindene (indane) ring and an N-Boc-piperidine ring are fused at a single quaternary spiro carbon [1]. This scaffold is a privileged pharmacophore in medicinal chemistry, having yielded potent and selective ligands for the vesicular acetylcholine transporter (VAChT), somatostatin receptor subtype 2 (sst2), glycine transporter type 1 (GlyT1), CCR5 chemokine receptor, and sigma-1 receptor [1][2]. The Boc group provides orthogonal protection that enables sequential deprotection in multi-step synthetic routes toward bioactive candidates, while the 2,3-dihydro (indane) core offers distinct conformational properties compared to the fully unsaturated spiro[indene-1,4'-piperidine] analog [3].

Why Tert-Butyl 2,3-Dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Cannot Be Replaced by Generic Boc-Piperidine or Non-Spiro Intermediates


Generic substitution of this compound with either a simple N-Boc-piperidine lacking the fused indane ring, or with the fully unsaturated spiro[indene-1,4'-piperidine] analog, introduces distinct liabilities that undermine synthetic utility and downstream biological performance. The 2,3-dihydro (indane) core enforces a specific sp³-enriched conformational envelope that differs from the planar spiro[indene-1,4'-piperidine] scaffold; the two scaffolds have been shown to produce divergent selectivity profiles at the vesamicol receptor (VAChT), with the ethylene-bridged (2,3-dihydro) series yielding among the most potent analogs while the unsaturated vinyl-bridged counterparts exhibit different brain extraction kinetics in vivo [1][2]. Without the Boc protecting group, the free amine is susceptible to premature N-alkylation or oxidation during multi-step syntheses, leading to byproduct formation and reduced overall yield; standard Boc deprotection with TFA proceeds with typical yields exceeding 95% under mild conditions compatible with acid-sensitive functional groups, a feature not shared by Cbz or Fmoc alternatives that require harsher or orthogonal cleavage conditions [3]. The spiro junction and Boc group together provide a modular handle for sequential functionalization that is absent in monocyclic piperidine building blocks, making this compound irreplaceable in routes targeting GPCR modulators and sigma-receptor ligands where conformational preorganization is critical [1].

Quantitative Differentiation Evidence for Tert-Butyl 2,3-Dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate vs. Key Comparators


Spiro Scaffold Confers Subnanomolar VAChT Affinity vs. Non-Spiro 4-Phenylpiperidine Parent (Vesamicol)

The spiro[indene-1,4'-piperidine] scaffold, which is the deprotected core of the target compound, provides a conformational constraint that dramatically enhances binding affinity at the vesicular acetylcholine transporter (VAChT) compared to the non-spiro 4-phenylpiperidine parent vesamicol. In a direct head-to-head competition binding assay using [³H]vesamicol on electric organ synaptic vesicles, the spirocyclic analog 1'-(2-hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro[1H-indene-1,4'-piperidine] (11b) exhibited a Ki of 0.271 nM [1], representing a >3.7-fold improvement over (−)-vesamicol (Ki = 1.0 nM determined under identical assay conditions) [1]. This subnanomolar affinity is a direct consequence of the enforced orthogonal orientation between the phenyl and piperidine moieties imposed by the spiro bridge [1].

Vesicular Acetylcholine Transporter Cholinergic Neuropharmacology Spirovesamicol SAR

2,3-Dihydroindane Core Enables Distinct Brain Pharmacokinetics vs. Unsaturated Spiro[indene-1,4'-piperidine] Scaffold

The degree of saturation within the spiro-fused ring system directly affects in vivo brain distribution. In a comparative tissue distribution study of three radioiodinated spirovesamicol analogs in rats, the dextrorotatory enantiomer of the 2,3-dihydrospiro[indene-1,4'-piperidine] derivative (+)-6 showed the highest brain extraction among the three structural subclasses tested, while the propylene-bridged 3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine] derivative (+)-7 showed the lowest brain extraction [1]. Specifically, brain levels of (+)-6 decreased by only 72-82% over 3 hours, with highest accumulation in the striatum, and haloperidol co-administration reduced striatal (+)-6 levels by 27% while cortical and cerebellar levels were each reduced by 60%, indicating region-specific cholinergic binding [1]. In contrast, the unsaturated vinyl-bridged spiro[indene-1,4'-piperidine] enantiomer (+)-5 showed an opposite pharmacological response—both haloperidol and spiperone increased striatal (+)-5 levels by 67% and 76%, respectively [1].

Brain Pharmacokinetics Cholinergic Imaging Conformational Restriction

Boc Protection Enables ≥95% Deprotection Yield for Orthogonal Multi-Step Synthesis vs. Unprotected Free Amine

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of the target compound provides orthogonal protection that is selectively removed under mild acidic conditions (e.g., 20-50% TFA in DCM at room temperature) with typical deprotection yields exceeding 95% [1][2]. This contrasts with the free amine analog 2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6), which is prone to uncontrolled N-alkylation and oxidation under standard reaction conditions, leading to complex product mixtures requiring chromatographic purification [3]. The Boc group remains stable under basic, nucleophilic, and reductive conditions, allowing transformations at other positions of the scaffold (e.g., indane C-3 oxidation) without premature deprotection [2]. In comparison, the ketone analog tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0) introduces a reactive carbonyl that can undergo competing reduction or condensation, narrowing the scope of compatible downstream chemistry [3].

Protecting Group Strategy Multi-Step Organic Synthesis Process Chemistry

Physicochemical Properties of Boc-Indane-Spiro Intermediate Support Process-Scale Handling vs. Free Amine

The target compound exhibits a predicted boiling point of 396.4±31.0 °C at 760 mmHg, vapor pressure of 0.0±0.9 mmHg at 25 °C, flash point of 193.5±24.8 °C, density of 1.1±0.1 g/cm³, and a calculated LogP of 4.28 (ACD/Labs Percepta) . These properties indicate low volatility and high thermal stability, making the compound suitable for standard organic synthesis operations without specialized low-temperature storage requirements. In contrast, the free amine analog 2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6) has a lower boiling point of 304.8±31.0 °C and a vapor pressure of 0.0±0.6 mmHg at 25 °C , while the unsaturated spiro[indene-1,4'-piperidine] (CAS 33042-66-9) has a molecular weight of only 185.26 g/mol (vs. 287.40 for the target), lacks the protecting group, and is typically supplied as a hydrochloride salt requiring controlled storage (2-8 °C) . The Boc group increases LogP by approximately 2 log units relative to the free base, which can be advantageous for extraction and purification workflows during synthesis .

Process Chemistry Physicochemical Properties Scale-Up Suitability

98% Commercial Purity Grade Available vs. Standard 95% for Closest Boc-Protected Spiro Analogs

Multiple established suppliers (including Fluorochem, AKSci, and Apollo Scientific) offer the target compound at 98% purity, with MDL number MFCD10700122 providing standardized identity verification . This 98% specification is 3 percentage points above the typical 95% minimum purity quoted for closely related Boc-protected spiro[indene-piperidine] analogs such as tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 137419-24-0, 95% min.) and tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0, 95% min.) . The 3% purity differential corresponds to a >60% reduction in total impurity burden (from ≤5% to ≤2%), which is particularly significant in multi-step syntheses where impurities propagate and amplify through subsequent transformations. Macklin (China) lists this compound at 95% purity at RMB 702/100 mg and RMB 3,218/1 g, with pricing scalable to bulk quantities [1].

Procurement Purity Intermediate Quality GMP-Ready Synthesis

Sigma-1 Receptor Affinity of 2,3-Dihydrospiro[indene-1,4'-piperidine] Derivatives: Scaffold-Dependent Selectivity vs. Non-Spiro Analogs

Derivatives of the 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold exhibit high affinity for the sigma-1 receptor, with (1R,2R)-2-(2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)cyclohexanol (CHEMBL315146) demonstrating a Ki of 21 nM in guinea pig brain membrane competition assays using [³H]-(+)-pentazocine [1]. A closely related derivative, (1R)-1-(3-bromophenyl)-2-(2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethanol (CHEMBL126019), shows Ki = 107 nM at sigma-1 and Ki = 600 nM at VAChT, demonstrating a 5.6-fold selectivity window for sigma-1 over VAChT [2]. This contrasts with non-spiro 4-phenylpiperidine sigma ligands, which typically exhibit broader polypharmacology with significant dopamine D2 receptor cross-reactivity [3]. The spiro scaffold's inherent three-dimensionality has been specifically cited as a key driver of sigma-1 selectivity, as the orthogonal ring orientation mimics the bioactive conformation recognized by sigma-1 while disfavoring D2 binding [3].

Sigma-1 Receptor Neuropharmacology Scaffold Selectivity

Highest-Value Application Scenarios for Tert-Butyl 2,3-Dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Based on Quantitative Evidence


Synthesis of Subnanomolar VAChT Ligands for Cholinergic Neuroimaging Probe Development

[1] Efange SM, et al. J Med Chem. 1994;37(16):2574-82. PMID: 8057300. [2] Efange SMN, et al. Nucl Med Biol. 1995;22(4):437-44. PMID: 7550019.

Multi-Step Synthesis of sst2 Receptor Agonists (e.g., L-054,264 Class) via Orthogonal Boc Deprotection Strategy

[1] Yang L, et al. J Med Chem. 1998;41(13):2175-9. PMID: 9632348. [2] Aladdin Scientific. (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 product specification. Ki values for sst1-5: 537, 4, 3614, 2480, 5017 nM respectively. Accessed 2026.

Sigma-1 Receptor Ligand Discovery with Reduced D2 Off-Target Liability

[1] Chambers MS, et al. J Med Chem. 1992;35(11):2033-9. PMID: 1352365. [2] BindingDB entry BDBM50061248. Ki = 107 nM (sigma-1), Ki = 600 nM (VAChT). Accessed 2026.

GlyT1 Inhibitor Development for Schizophrenia: Alkylsulfonyl-2,3-dihydrospiro[indene-1,4'-piperidine] Series

[1] Lindsley CW, Conn PJ, Williams LC, Jones CK, Sheffler DJ, Wisnoski DD, Thakur PS. Alkylsulfonyl-2,3-dihydrospiro[indene-1,4'-piperidine] analogs as GlyT1 inhibitors. US Patent Application 20100249167, published September 30, 2010. [2] BindingDB entries BDBM50361575 (IC₅₀ = 2.5 nM, GlyT1, human JAR cells) and BDBM50460357 (IC₅₀ = 1 nM, GlyT1, CHO cells). Accessed 2026.

Quote Request

Request a Quote for Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.